![molecular formula C19H15ClN4OS B2382567 1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922105-73-5](/img/structure/B2382567.png)

1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

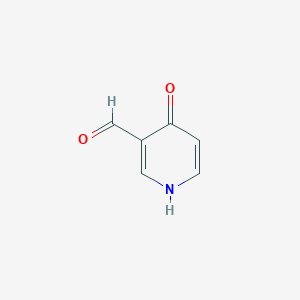

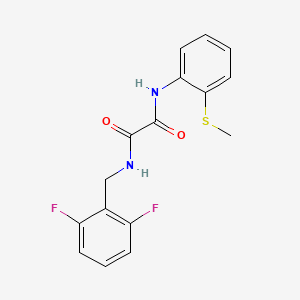

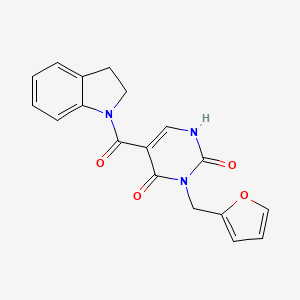

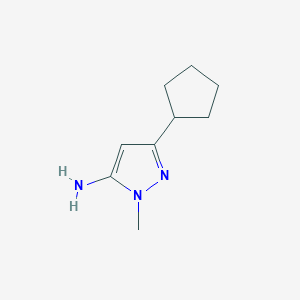

The compound “1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a pyrazolo[3,4-d]pyrimidin-4-ol derivative. Pyrazolo[3,4-d]pyrimidin-4-ol is a type of heterocyclic compound that contains a pyrazole ring fused with a pyrimidine ring . The presence of a phenethylthio group and a chlorophenyl group suggests that this compound might have interesting chemical properties and potential applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-ol core, with a phenethylthio group attached at the 6-position and a chlorophenyl group attached at the 1-position . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phenethylthio and chlorophenyl groups, as well as the pyrazolo[3,4-d]pyrimidin-4-ol core. The sulfur atom in the phenethylthio group, the chlorine atom in the chlorophenyl group, and the nitrogen atoms in the pyrazolo[3,4-d]pyrimidin-4-ol core could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenethylthio and chlorophenyl groups could potentially increase its lipophilicity, while the pyrazolo[3,4-d]pyrimidin-4-ol core could contribute to its ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

Analgesic Activity

This compound has been investigated for its analgesic properties. In a study by Kawade et al , novel thieno [2,3-d] pyrimidin-4(3H)-one derivatives were synthesized from 2-amino-4,5-substituted thiophene-3-carbonitrile using various aliphatic acids. Among these derivatives, compounds 2d, 2k, and 2h exhibited good analgesic activity. Notably, compounds 2a, 2b, 2g, and 2i showed moderate analgesic effects, while the remaining compounds had less activity compared to the standard drug Tramadol.

Chromone–Pyrimidine Hybrids

Another interesting application involves the synthesis of novel fused chromone–pyrimidine hybrids. A versatile procedure was described for functionalized derivatives, including 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone . These hybrids may have potential in drug discovery and medicinal chemistry.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4OS/c20-14-7-4-8-15(11-14)24-17-16(12-21-24)18(25)23-19(22-17)26-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHURPDAASYOJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2382484.png)

![5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2382487.png)

![N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2382491.png)

![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(hydroxyimino)methyl]acetamide](/img/structure/B2382492.png)

![6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B2382496.png)

![2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2382498.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)